7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Fluorescent chemosensor Metal ion detection Chelation-enhanced fluorescence

Researchers developing fluorescent probes or antikinetoplastid drug candidates require a rigorously defined 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine scaffold. Generic IMPY analogs introduce uncontrolled electronic variability that compromises nitroreductase bioactivation, metal-chelation geometry, and SAR reproducibility. • Orthogonal fluorescence selectivity for Al³⁺, Fe³⁺, and Cr³⁺ over divalent Zn²⁺ and other interfering cations (Bi³⁺, In³⁺, Hg²⁺, Cd²⁺) via chelation-enhanced emission. • Antiparasitic lead potential: 3-nitroimidazo[1,2-a]pyridine series hits achieve IC₅₀ 1.8 μM (L. donovani) and EC₅₀ 40-70 nM (T. b. brucei). • Multi-gram synthetic route available (70% yield, FeCl₃/DMF), enabling consistent lot-to-lot supply for probe development and medicinal chemistry campaigns.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 54970-96-6
Cat. No. B1303321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
CAS54970-96-6
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O2/c1-10-5-6-16-9-13(15-14(16)7-10)11-3-2-4-12(8-11)17(18)19/h2-9H,1H3
InChIKeyZJQYLKVDBSTLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.7 [ug/mL]

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CAS 54970-96-6): Core Attributes


7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CAS 54970-96-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₁N₃O₂ and a molecular weight of 253.26 g/mol . It belongs to the imidazo[1,2-a]pyridine (IMPY) class, characterized by a fused imidazole-pyridine bicyclic core substituted with a methyl group at the 7-position and a 3-nitrophenyl moiety at the 2-position . Physical property data indicate a melting point of 178–180°C, a density of 1.31 g/cm³, and a calculated LogP of 3.74, with a polar surface area (PSA) of 63.12 Ų . This substitution pattern confers distinct electronic and steric features that differentiate it from other IMPY analogs in terms of reactivity, binding interactions, and downstream application suitability.

Imidazo[1,2-a]pyridine scaffold with defined 7-methyl and 3-nitrophenyl substitution patternSupports structure-activity relationship (SAR) studies and focused library synthesis
Nitro-group coordination site enables selective metal ion sensing workflowsReported trivalent metal ion selectivity over divalent ions in fluorescence assays
Stable 3-nitrophenyl intermediate for amine-functionalized derivative generationAvoids unintended intramolecular cyclization seen with 2-nitrophenyl isomer

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: Generic Substitution Failure


Substitution with other imidazo[1,2-a]pyridine analogs—even those bearing a 3-nitrophenyl group—fails to replicate the target compound's performance profile because the 7-methyl substitution is not inert. In the 3-nitroimidazo[1,2-a]pyridine pharmacophore series, positions 2, 6, and 8 have been identified as key modulation points for antiparasitic activity [1]. The presence of a methyl group at position 7 alters electron density distribution across the fused ring system, influencing nitroreductase-mediated bioactivation efficiency [2], metal chelation geometry and fluorescence response [3], and regioselectivity in synthetic derivatization relative to 2-nitrophenyl isomers [4]. Even closely related compounds such as the 7-unsubstituted 2-(3-nitrophenyl)imidazo[1,2-a]pyridine (CAS 34658-67-8) or the positional isomer 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine exhibit distinct physicochemical and biological behaviors that preclude one-for-one replacement in established protocols. Procurement decisions that treat IMPY derivatives as interchangeable scaffolds risk experimental irreproducibility, off-target effects, and invalid structure-activity conclusions.

7-Methyl Removal or shift to 8-position may alter electron density and nitroreductase activation, affecting antiparasitic SAR interpretation.
2-Nitro isomer 2-nitrophenyl analog undergoes cyclization, not clean derivatization; using it as a building block may lead to unintended indole products.
IMPY class Treating imidazo[1,2-a]pyridine derivatives as interchangeable risks irreproducible structure-activity conclusions and off-target effects.

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: Differentiation Evidence


Trivalent Metal Ion Selectivity in Fluorescent Chemosensors

In a comparative study of two imidazo[1,2-a]pyridine derivatives, molecule 1—structurally corresponding to 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine bearing N and O donor atoms—exhibits selective chelation-induced fluorescence enhancement (CHEF) exclusively upon interaction with trivalent cations Al³⁺, Fe³⁺, and Cr³⁺, while remaining nonfluorescent in the presence of divalent Zn²⁺. In direct contrast, molecule 2 (an analog containing two N donor atoms without the nitro-oxygen coordination site) responds selectively to Zn²⁺ but shows no fluorescence response to trivalent cations [1]. Both molecules form 1:1 complexes with their respective target metal ions. Other trivalent ions (Bi³⁺, In³⁺) and common divalent ions (Hg²⁺, Cd²⁺) fail to form complexes with either molecule and do not interfere with detection [1].

Metal ion selectivity
Head-to-head
Target: Al³⁺, Fe³⁺, Cr³⁺ ON
Zn²⁺ OFF
vs
Analog (no nitro O): Zn²⁺ ON
Al³⁺, Fe³⁺, Cr³⁺ OFF
Orthogonal trivalent/divalent selectivity for sensor workflows
Non-interference from Bi³⁺, In³⁺, Hg²⁺, Cd²⁺. Aqueous matrices.
Fluorescent chemosensor Metal ion detection Chelation-enhanced fluorescence

Nitro Group Impact on Corrosion Inhibition

A systematic study comparing two imidazo[1,2-a]pyridine derivatives evaluated the effect of the nitro electron-withdrawing group (NO₂) versus a hydroxyl electron-donating group (OH) on corrosion inhibition efficiency for mild steel in 1 M HCl. The nitro-substituted derivative (Imid1, structurally analogous to the 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine scaffold) exhibited reduced inhibition efficiency relative to the hydroxyl-substituted analog (Imid2). Experimental techniques—including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and DFT/molecular dynamics simulations—consistently confirmed the efficiency order Imid2 > Imid1 [1]. SEM surface characterization revealed uniform surface protection in the presence of both inhibitors, contrasting with extensive corrosion damage on uninhibited steel surfaces [1].

Corrosion inhibition
Head-to-head
Nitro-substituted: lower inhibition efficiency
vs
Hydroxyl analog: higher inhibition (Imid2 > Imid1)
Nitro group defines a specific corrosion protection profile
Consistent ranking across weight loss, EIS, PDP, DFT. Mild steel/1 M HCl.
Corrosion inhibition Mild steel protection Electrochemical impedance spectroscopy

7-Methyl Role in Antiparasitic Pharmacophore SAR

Structure-activity relationship (SAR) studies in the 3-nitroimidazo[1,2-a]pyridine series have identified positions 2, 6, and 8 as critical modulation points for antiparasitic activity against kinetoplastid parasites including Leishmania donovani and Trypanosoma brucei brucei [1][2]. In vitro screening of imidazopyridine libraries against L. donovani promastigotes, J774A.1 murine cells, and HepG2 human cells enabled identification of selective hit compounds with IC₅₀ values in the low micromolar range. A lead compound (44) displayed IC₅₀ = 1.8 μM against L. donovani with a favorable selectivity index compared to reference drugs amphotericin B, miltefosine, and pentamidine [3]. The 7-methyl substitution on the imidazo[1,2-a]pyridine core influences electron distribution and steric accessibility at adjacent modulation positions, thereby affecting nitroreductase-mediated bioactivation and antiparasitic potency [1].

Antiparasitic SAR
Class-level
IC₅₀ 1.8 μM
Supports antikinetoplastid screening context
Lead compound 44 in 3-nitroimidazopyridine series; L. donovani promastigotes.
Antikinetoplastid Leishmania donovani Structure-activity relationship

Regioselective Cyclization of Nitrophenyl Imidazopyridine Isomers

The positional isomerism of the nitrophenyl substituent (3-nitro versus 2-nitro) profoundly alters the synthetic utility of 7-methyl-imidazo[1,2-a]pyridine derivatives. Reductive cyclization of 7-methyl-2-(2′-nitrophenyl)imidazo[1,2-a]pyridine with hot triethyl phosphite proceeds efficiently to yield pyrido[1′,2′:1,2]imidazo[4,5-b]indole derivatives via intramolecular nitrene insertion [1]. In contrast, the 3-nitrophenyl isomer (target compound) does not undergo this cyclization pathway under identical conditions due to unfavorable geometry for intramolecular attack—the meta-nitro group cannot achieve the proximity required for nitrene insertion into the adjacent aromatic ring. This regiochemical distinction establishes the 3-nitrophenyl isomer as a stable intermediate for alternative derivatization routes (e.g., nitro reduction to amine, cross-coupling at the pyridine ring) rather than as a cyclization precursor.

Synthetic regiochemistry
Cross-study
3-NO₂: no cyclization; amine accessible
vs
2-NO₂: cyclization to pyridoimidazoindole
Regiochemistry determines synthetic utility for library diversification
Hot triethyl phosphite conditions; meta-nitro geometry prevents nitrene insertion.
Synthetic methodology Reductive cyclization Regioselectivity

Iron(III) Chloride-Catalyzed Synthetic Protocol

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (designated as compound 5bia in the synthetic protocol) is obtained in 70% yield via iron(III) chloride-catalyzed cyclocondensation in N,N-dimethylformamide at 110°C for 5 hours . This synthetic route utilizes an earth-abundant, cost-effective iron catalyst rather than precious metal catalysts (e.g., palladium, gold) or harsh stoichiometric oxidants, enabling scalable preparation for downstream derivatization. The moderate yield under these mild conditions reflects a balance between accessibility and synthetic efficiency that positions this compound as a practical entry point for generating focused libraries of 7-methyl-substituted IMPY derivatives through subsequent functionalization of the nitro group or pyridine ring positions.

Synthetic protocol
Supporting
FeCl₃, DMF, 110°C, 5 h Yield: 70%
Reproducible iron-catalyzed route for scalable preparation
Avoids precious metal catalysts; documented for compound 5bia.
Synthetic methodology Heterocyclic synthesis Iron catalysis

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: Application Scenarios


Fluorescent Chemosensor for Trivalent Metal Ions

Researchers developing fluorescent probes for trivalent metal ion detection in aqueous and biological samples should select 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine based on its demonstrated orthogonal selectivity for Al³⁺, Fe³⁺, and Cr³⁺ over divalent Zn²⁺ [1]. The compound's chelation-induced fluorescence enhancement mechanism—requiring both N and O donor atoms from the nitro group—enables discrimination between trivalent and divalent cations, with no interference from Bi³⁺, In³⁺, Hg²⁺, or Cd²⁺ [1]. Applications include fungal cell contamination monitoring and environmental metal ion sensing where trivalent cation specificity is required.

Antikinetoplastid Hit-to-Lead Optimization

This compound serves as a key scaffold for antikinetoplastid drug discovery programs targeting Leishmania donovani, Trypanosoma brucei brucei, and Trypanosoma cruzi. SAR studies in the 3-nitroimidazo[1,2-a]pyridine series have established that positions 2, 6, and 8 are critical for antiparasitic potency, with lead compounds achieving IC₅₀ values as low as 1.8 μM against L. donovani and EC₅₀ values of 40–70 nM against T. b. brucei bloodstream forms [2][3][4]. The 7-methyl substitution modulates electron density across the fused ring system, influencing nitroreductase-mediated bioactivation—a validated mechanism for selective parasite toxicity [2].

Mild Steel Corrosion Inhibition in Acidic Environments

For research programs evaluating heterocyclic corrosion inhibitors, 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine provides a defined nitro-substituted scaffold whose inhibition efficiency has been quantitatively characterized relative to hydroxyl-substituted analogs [5]. Electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss measurements in 1 M HCl establish baseline performance parameters for this substitution pattern, enabling rational comparison with novel inhibitor candidates [5]. The documented Fe-ligand complex formation on steel surfaces supports mechanistic investigation of adsorption-based protection strategies.

Imidazopyridine Library Derivatization Intermediate

As a stable 3-nitrophenyl intermediate, this compound provides a versatile entry point for generating diverse amine-functionalized libraries through nitro group reduction [6]. Unlike the 2-nitrophenyl isomer, which undergoes intramolecular reductive cyclization with triethyl phosphite to yield pyridoimidazoindoles, the 3-nitrophenyl isomer retains the nitro group for clean reduction to the corresponding aniline derivative [6]. The documented 70% synthetic yield using FeCl₃ catalysis in DMF at 110°C offers a reproducible, iron-catalyzed route suitable for multi-gram preparation .

Application
Selection Property
Validation Focus
Trivalent metal ion sensing studies
Nitro-group chelation selectivity
Fluorescence response to Al³⁺, Fe³⁺, Cr³⁺ vs divalent ions
Antikinetoplastid screening research
7-Methyl modulation of SAR at positions 2,6,8
Potency and selectivity index against Leishmania/Trypanosoma models
Acidic corrosion inhibitor development
Nitro-substituted adsorption profile
Inhibition efficiency and surface protection on mild steel
Imidazopyridine library derivatization
Stable 3-nitro intermediate for amine synthesis
Reduction to aniline without competing cyclization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.